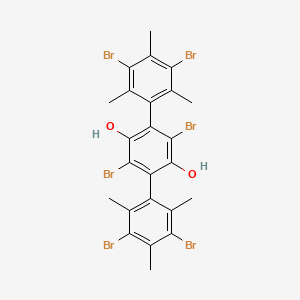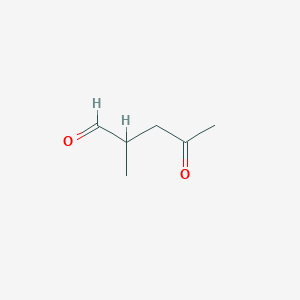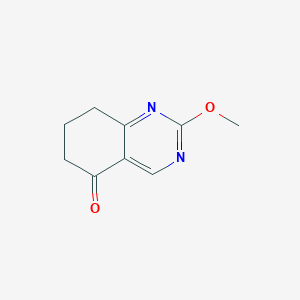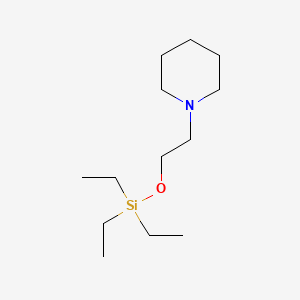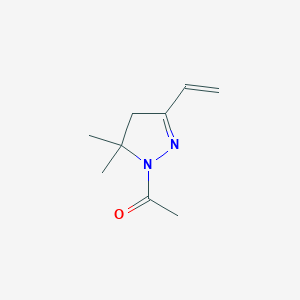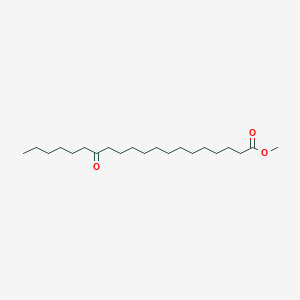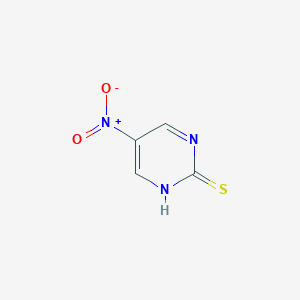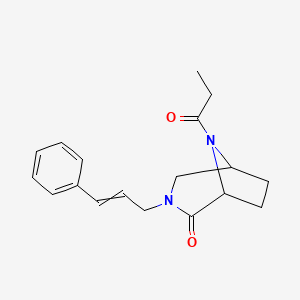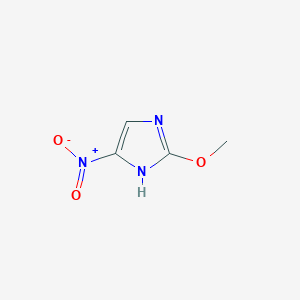
2-methoxy-5-nitro-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-5-nitro-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a methoxy group (-OCH3) at the second position and a nitro group (-NO2) at the fifth position on the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-nitro-1H-imidazole can be achieved through various methods. One common approach involves the nitration of 2-methoxyimidazole. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Another method involves the cyclization of appropriate precursors. For example, the reaction of 2-methoxy-1,2-diaminoethane with a nitro-substituted aldehyde can lead to the formation of this compound through a cyclization process.
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to remove impurities and obtain the desired compound in its pure form.
化学反应分析
Types of Reactions
2-methoxy-5-nitro-1H-imidazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with strong nucleophiles like sodium hydride can lead to the replacement of the methoxy group.
Oxidation: The imidazole ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.
Nucleophiles: Sodium hydride, potassium tert-butoxide.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Major Products Formed
Reduction: Formation of 2-methoxy-5-amino-1H-imidazole.
Substitution: Formation of derivatives with different substituents replacing the methoxy group.
Oxidation: Formation of oxidized imidazole derivatives.
科学研究应用
2-methoxy-5-nitro-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of various imidazole derivatives with potential biological activities.
Biology: Studied for its antimicrobial properties. The nitro group is known to exhibit antibacterial and antifungal activities, making this compound a candidate for developing new antimicrobial agents.
Medicine: Investigated for its potential use in pharmaceuticals. Imidazole derivatives are known for their therapeutic properties, including anti-inflammatory, antitumor, and antiviral activities.
Industry: Used in the development of agrochemicals and other industrial products. Its chemical stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of 2-methoxy-5-nitro-1H-imidazole is primarily attributed to the presence of the nitro group. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These intermediates can cause damage to cellular components, leading to antimicrobial effects. The compound may also interact with specific enzymes and proteins, inhibiting their activity and disrupting cellular processes.
相似化合物的比较
2-methoxy-5-nitro-1H-imidazole can be compared with other nitroimidazole derivatives, such as:
Metronidazole: A well-known nitroimidazole used as an antimicrobial agent. It shares the nitro group but differs in the substitution pattern on the imidazole ring.
Tinidazole: Another nitroimidazole with similar antimicrobial properties. It has a different substitution pattern compared to this compound.
Ornidazole: Used in the treatment of protozoal infections. It also contains a nitro group but has different substituents on the imidazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the second position and the nitro group at the fifth position distinguishes it from other nitroimidazole derivatives and may contribute to its unique properties and applications.
属性
CAS 编号 |
13369-89-6 |
|---|---|
分子式 |
C4H5N3O3 |
分子量 |
143.10 g/mol |
IUPAC 名称 |
2-methoxy-5-nitro-1H-imidazole |
InChI |
InChI=1S/C4H5N3O3/c1-10-4-5-2-3(6-4)7(8)9/h2H,1H3,(H,5,6) |
InChI 键 |
LUGAJLFZDDUSIC-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC=C(N1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


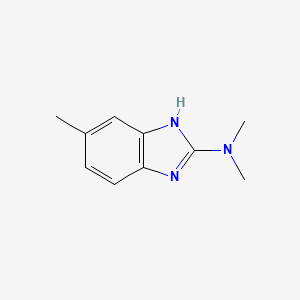
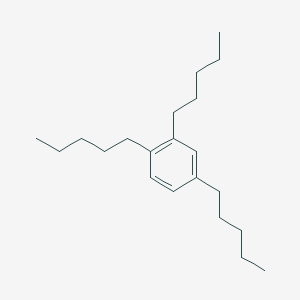
![2-[[Bis(2-chloroethyl)amino-ethoxyphosphoryl]-(2-hydroxyethyl)amino]ethanol](/img/structure/B14717544.png)
